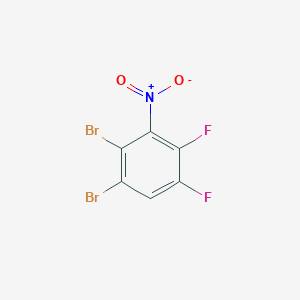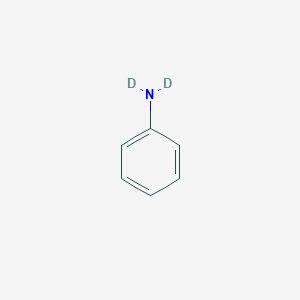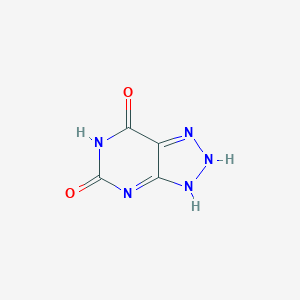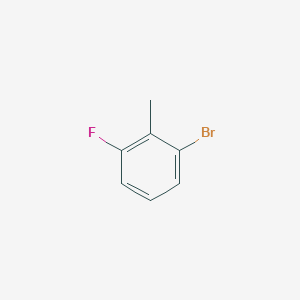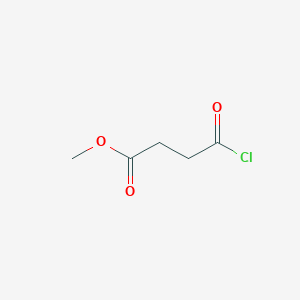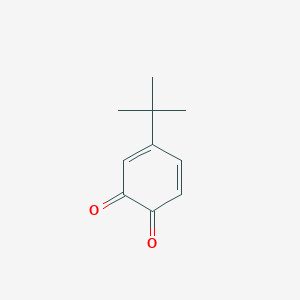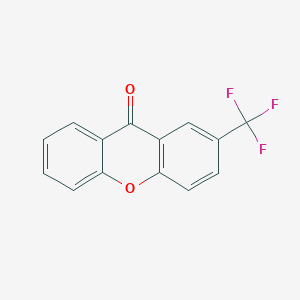
2-(三氟甲基)黄酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Synthesis Analysis
The synthesis of xanthones, including derivatives like 2-(Trifluoromethyl)xanthone, can be achieved through various methods. One popular approach is the cyclization of 2-aryloxybenzonitriles in trifluoromethanesulfonic acid to give xanthone-iminium triflates, which upon further reaction yield xanthones (Colquhoun, Lewis, & Williams, 2001). Another efficient route involves the tandem coupling-cyclization of arynes and salicylates to prepare xanthones (Zhao & Larock, 2005).
Molecular Structure Analysis
Xanthones possess a tricyclic structure that is highly oxygenated and often substituted, contributing to their diverse biological activities. The molecular structure of xanthones, including 2-(Trifluoromethyl)xanthone, allows for a range of chemical reactivities and interactions, facilitating their role in various chemical processes and potential applications (Sousa & Pinto, 2005).
Chemical Reactions and Properties
Xanthones undergo a variety of chemical reactions, including Friedel–Crafts-type alkylation, which has been applied to synthesize naturally occurring xanthone derivatives. The reactivity of the xanthone core allows for the formation of complex structures with significant biological activity (Kuhakarn et al., 2011).
Physical Properties Analysis
The physical properties of xanthones, such as solubility and crystallinity, are influenced by their molecular structure and substituents. These properties are crucial for their application in different fields, affecting their bioavailability and interactions with biological systems.
Chemical Properties Analysis
Xanthones exhibit a range of chemical properties, including fluorescence, which can be utilized in studying biological systems and processes. The chemical properties of xanthones, such as their ability to engage in various types of chemical reactions, make them versatile compounds for research and application in medicinal chemistry and other areas (Hoppmann, Alexiev, Irran, & Rück‐Braun, 2013).
科学研究应用
抗癌和抗氧化潜力
Xanthones,包括2-(三氟甲基)黄酮衍生物,已被广泛研究其抗癌和抗氧化性质。这些化合物表现出强大的生物活性,既天然来源又合成。它们的治疗属性包括但不限于α-葡萄糖苷酶抑制、抗癌、抗氧化、抗哮喘、抗抽搐、黄嘌呤氧化酶抑制和抗微生物作用。这些化合物的抗癌和抗氧化潜力特别显著,有大量研究支持这些应用。黄酮的广泛报道的治疗益处使它们成为未来研究中有前途的药物候选物 (Singh et al., 2016)。
非洲药用植物中的生物活性
黄酮已被确定为非洲药用植物中重要的化合物,由于其三环结构,显示出各种生物活性。这些活性包括抗微生物、细胞毒性和酶抑制作用。值得注意的是,大多数在非洲大陆上发现的黄酮都是从藤黄科家族中分离出来的,揭示了各种黄酮衍生物的显著药理潜力 (Mazimba et al., 2013)。
戊二酰基萜类黄酮
戊二酰基萜类黄酮以其“特权结构”和显著的生物活性而闻名,包括抗癌、抗HIV-1、抗菌、抗炎和神经营养活性。这些化合物主要存在于藤黄属植物中,其中甘黄酸由于其作为新抗肿瘤药物的潜力而成为研究的焦点。这些黄酮的结构多样性和生物活性使它们成为抗肿瘤化疗的高价值引物 (Anantachoke et al., 2012)。
抗炎效应
黄酮衍生物已被研究其抗炎效应,显示出作为替代抗炎药物的显著潜力。这些化合物,既来自天然来源又来自化学合成,根据它们的三环结构和取代基的性质/位置显示出不同的生物活性。黄酮的抗炎活性有助于其广泛的药理特性,为药物开发提供新的途径 (Wong & Mah, 2021)。
生物合成途径和药理特性
植物中黄酮的生物合成途径已被详细阐明,揭示了它们的产生以及物种之间的复杂差异。这些知识有助于理解黄酮的药理特性,包括其抗肿瘤、抗糖尿病和抗微生物作用。植物黄酮生物合成的回顾对进一步的分子研究和这些化合物的潜在合成生物学应用至关重要 (Remali et al., 2022)。
未来方向
属性
IUPAC Name |
2-(trifluoromethyl)xanthen-9-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H7F3O2/c15-14(16,17)8-5-6-12-10(7-8)13(18)9-3-1-2-4-11(9)19-12/h1-7H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEOGBDMNMFJKRV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(O2)C=CC(=C3)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H7F3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90375350 |
Source


|
| Record name | 2-Trifluoromethyl-xanthen-9-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90375350 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Trifluoromethyl)xanthone | |
CAS RN |
1496-15-7 |
Source


|
| Record name | 2-Trifluoromethyl-xanthen-9-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90375350 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

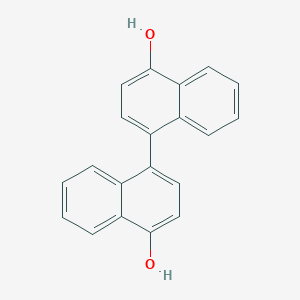
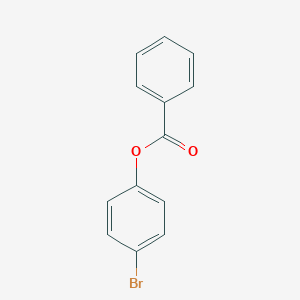
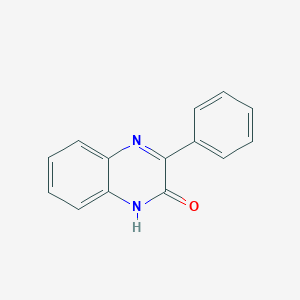
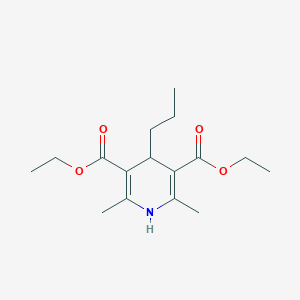
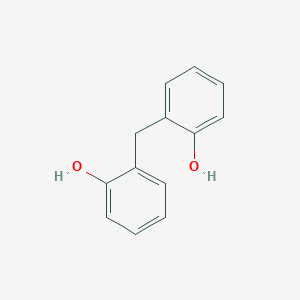
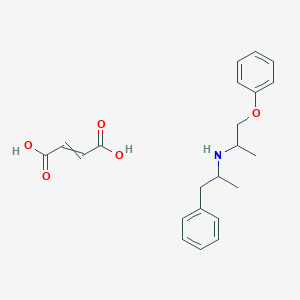
![2-[4-(Dimethylamino)phenyl]-2-[2-[4-(dimethylamino)phenyl]-1,3-dioxoinden-2-yl]indene-1,3-dione](/img/structure/B73671.png)
